1,4-Butylenediphosphonic acid chemical structure and properties
1,4-Butylenediphosphonic acid chemical structure and properties
An In-depth Technical Guide to 1,4-Butylenediphosphonic Acid: Structure, Properties, and Applications
Abstract
1,4-Butylenediphosphonic acid, also known as butane-1,4-diphosphonic acid, is a linear α,ω-diphosphonic acid with significant industrial and research applications. Its structure, featuring two phosphonic acid groups separated by a flexible four-carbon alkyl chain, imparts a combination of strong metal chelation capabilities, surface adsorption properties, and high thermal and chemical stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers, chemists, and material scientists working in fields ranging from corrosion inhibition and water treatment to materials science and nanotechnology.
Introduction and Molecular Structure
1,4-Butylenediphosphonic acid (CAS: 4671-77-6) is an organophosphorus compound belonging to the class of bisphosphonic acids.[1][2] Unlike many biologically active bisphosphonates, it does not feature a hydroxyl group on the central carbon atom, which influences its chelating geometry and applications. The molecule consists of a butane backbone with a phosphonic acid group, -P(O)(OH)₂, at the 1 and 4 positions.[3] This symmetrical structure allows it to act as a bidentate or bridging ligand.
The phosphonic acid functional group is characterized by a distorted tetrahedral phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH).[4] This arrangement is key to its acidic nature and its strong interaction with metal ions and metal oxide surfaces.
Figure 1: 2D Chemical Structure of 1,4-Butylenediphosphonic Acid.
Physicochemical and Structural Properties
1,4-Butylenediphosphonic acid is a white to off-white crystalline solid.[3] It is non-volatile, odorless, non-flammable, and exhibits good thermal stability.[5] It is soluble in water and various organic solvents.[5]
Acidity
Crystallography
The solid-state structure of 1,4-butylenediphosphonic acid has been determined by X-ray diffraction. At least two polymorphs are known to exist.[1][5] The crystal structure is characterized by an extensive network of strong hydrogen bonds between the phosphonic acid groups of adjacent molecules, forming pillared-layered structures. These layers are covalently bridged by the flexible alkylene chains.[5] The specific arrangement of the hydrogen bonding network and the conformation of the butane chain differ between polymorphs, leading to variations in crystal packing and physical properties.[5]
| Property | Value |
| Molecular Formula | C₄H₁₂O₆P₂ |
| Molecular Weight | 218.08 g/mol |
| CAS Number | 4671-77-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 218-223 °C |
| Purity (by NMR) | >97.0% |
Synthesis Protocols
The most common and efficient synthesis of 1,4-butylenediphosphonic acid is a two-step process. The first step involves the formation of a tetraalkyl 1,4-butanediphosphonate ester via the Michaelis-Arbuzov reaction. The second step is the hydrolysis of the ester to the final phosphonic acid, typically achieved under mild conditions using the McKenna reaction.
Step 1: Synthesis of Tetraethyl 1,4-Butanediphosphonate
The Michaelis-Arbuzov reaction provides a classic method for forming carbon-phosphorus bonds. In this protocol, 1,4-dibromobutane is reacted with an excess of triethyl phosphite.
Figure 2: General two-step synthesis workflow for 1,4-Butylenediphosphonic Acid.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (approx. 3.0 equivalents).
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Heat the triethyl phosphite to 150-160 °C under a nitrogen atmosphere.
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Add 1,4-dibromobutane (1.0 equivalent) dropwise to the heated triethyl phosphite over 1-2 hours. Bromoethane will distill from the reaction mixture.
-
After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The resulting crude tetraethyl 1,4-butanediphosphonate can be purified by further vacuum distillation or used directly in the next step.
Step 2: Hydrolysis via McKenna Reaction
The McKenna reaction utilizes bromotrimethylsilane (BTMS) for the mild and efficient cleavage of the phosphonate esters.
Experimental Protocol:
-
Dissolve the tetraethyl 1,4-butanediphosphonate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add bromotrimethylsilane (BTMS, >4.0 equivalents) dropwise to the cooled solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR.
-
After the reaction is complete, carefully add methanol or water to the reaction mixture to hydrolyze the intermediate silyl esters. This step is exothermic.
-
Remove all volatile components under reduced pressure.
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The resulting solid, 1,4-butylenediphosphonic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
While specific spectra are not widely published, the expected spectral characteristics can be deduced from the molecular structure and data from related compounds. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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δ ≈ 1.5-1.9 ppm (multiplet, 8H): The eight protons on the four-carbon chain (-P-CH₂-CH₂-CH₂-CH₂-P-). The two inner methylene groups (C2, C3) and the two outer methylene groups (C1, C4) will have slightly different chemical shifts and will show complex coupling to each other and to the phosphorus atoms.
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δ ≈ 10-12 ppm (broad singlet, 4H): The four acidic protons of the two phosphonic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will also be simple due to symmetry.
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δ ≈ 20-30 ppm (triplet, C2/C3): The two equivalent inner carbon atoms (-CH₂-CH₂ -CH₂ -CH₂-). The signal may appear as a triplet due to coupling with the two adjacent phosphorus atoms (³Jcp).
-
δ ≈ 25-35 ppm (triplet, C1/C4): The two equivalent outer carbon atoms (CH₂ -CH₂-CH₂-CH₂ -). This signal will be a triplet due to the large one-bond coupling to the directly attached phosphorus atom (¹Jcp).
³¹P NMR Spectroscopy
The proton-decoupled ³¹P NMR spectrum provides a definitive confirmation of the structure.
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δ ≈ 25-35 ppm (singlet): A single resonance is expected due to the chemical equivalence of the two phosphorus atoms. The chemical shift is typical for alkylphosphonic acids.[2] In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions typical of phosphonic acids.
-
2500-3300 cm⁻¹ (very broad): Strong and very broad absorption due to the O-H stretching of the hydrogen-bonded phosphonic acid groups.
-
~1200 cm⁻¹ (strong): The characteristic P=O (phosphoryl) stretching vibration.
-
950-1100 cm⁻¹ (strong, complex): A series of strong bands corresponding to the P-O-(H) stretching vibrations.
Applications
The unique properties of 1,4-butylenediphosphonic acid make it a valuable compound in several industrial applications, primarily related to its interaction with metal surfaces and ions.
Corrosion and Scale Inhibition
One of the primary uses of this compound is as a corrosion and scale inhibitor in water treatment systems and protective coatings.[5]
-
Mechanism of Action: As a corrosion inhibitor, the phosphonic acid groups strongly adsorb onto metal oxide surfaces (e.g., on steel). This forms a densely packed, self-assembled monolayer. The hydrophobic butyl chains then orient away from the surface, creating a protective barrier that repels water and corrosive ions.
-
As a scale inhibitor, it functions by chelating divalent and trivalent metal cations such as Ca²⁺, Mg²⁺, and Fe³⁺ that are responsible for the formation of insoluble mineral scales. This sequestration prevents the precipitation and buildup of scale on surfaces.[5]
Materials Science and Nanotechnology
The strong binding affinity of the phosphonate group for metal oxide surfaces makes it an excellent surface modifier and linker molecule in materials science.
-
Surface Functionalization: It can be used to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) to improve their dispersion in various solvents or polymer matrices.
-
Self-Assembled Monolayers (SAMs): It can form well-ordered SAMs on various substrates, which can be used to tailor surface properties like wettability and adhesion.
-
Capping Agent: In the synthesis of colloidal quantum dots, it can act as a capping agent to control particle growth and provide surface passivation, which is crucial for achieving high quantum yields.[1]
Potential in Drug Development
While no specific biological activity has been reported for 1,4-butylenediphosphonic acid itself, the broader class of bisphosphonates is of significant interest in medicine. They are known pyrophosphate analogs and can act as inhibitors for enzymes that process phosphate-containing substrates. For instance, nitrogen-containing bisphosphonates are potent drugs for treating bone disorders like osteoporosis. Although 1,4-butylenediphosphonic acid lacks the typical pharmacophore for anti-resorptive activity (e.g., a hydroxyl group at C1 or a basic nitrogen in a side chain), its structure could serve as a scaffold for the design of new enzyme inhibitors.[6]
Safety and Handling
1,4-Butylenediphosphonic acid is classified as a corrosive substance.[1]
-
Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.[1]
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). Avoid breathing dust.[1]
-
Storage: Store in a cool, dry, and locked place in a tightly closed, corrosion-resistant container.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical advice.[1]
Conclusion
1,4-Butylenediphosphonic acid is a versatile and functionally important molecule. Its well-defined structure, characterized by two terminal phosphonic acid groups on a flexible butyl chain, underpins its utility as a powerful chelating agent, surface modifier, and corrosion inhibitor. The established synthetic routes, primarily through the Michaelis-Arbuzov and McKenna reactions, allow for its efficient preparation. While its direct biological applications have not been extensively explored, its role in materials science and industrial processes is well-documented and continues to be an area of active interest. This guide has provided the core technical information necessary for researchers and professionals to understand and effectively utilize this compound in their work.
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